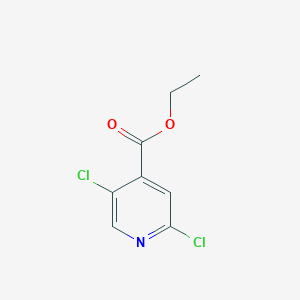

Ethyl 2,5-dichloropyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDZRSCWRLNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649778 | |

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-76-5 | |

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2,5-dichloropyridine-4-carboxylate" synthesis from 2,5-dichloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the conversion of 2,5-dichloroisonicotinic acid to its corresponding ethyl ester. This guide details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a laboratory setting.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the reactive ester functional group and the dichlorinated pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide outlines the two primary and most effective methods for the esterification of 2,5-dichloroisonicotinic acid: the classical Fischer-Speier esterification and a two-step method involving an acid chloride intermediate.

Synthetic Methodologies

The synthesis of this compound from 2,5-dichloroisonicotinic acid is typically achieved through one of two robust and well-established chemical transformations.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2,5-dichloroisonicotinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Method 2: Synthesis via Acid Chloride Intermediate

For substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification, or to achieve higher yields, a two-step approach via an acid chloride intermediate is often employed. In the first step, 2,5-dichloroisonicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the highly reactive 2,5-dichloroisonicotinoyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine or triethylamine, to yield the final ester product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the two primary synthetic methods. These values are representative and may be subject to optimization based on specific laboratory conditions and scale.

Table 1: Fischer-Speier Esterification - Reaction Parameters

| Parameter | Value |

| Reactants | |

| 2,5-dichloroisonicotinic acid | 1.0 eq |

| Ethanol | 10 - 50 eq (often used as solvent) |

| Catalyst | |

| Concentrated Sulfuric Acid | 0.1 - 0.5 eq |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 24 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated Sodium Bicarbonate Solution |

| Extraction Solvent | Ethyl Acetate or Dichloromethane |

| Purification Method | Column Chromatography or Distillation |

| Typical Yield | 70 - 85% |

Table 2: Acid Chloride Method - Reaction Parameters

| Parameter | Value |

| Step 1: Acid Chloride Formation | |

| 2,5-dichloroisonicotinic acid | 1.0 eq |

| Thionyl Chloride | 1.5 - 3.0 eq |

| Catalyst (optional) | Catalytic DMF |

| Temperature | Room Temperature to Reflux (approx. 76 °C) |

| Reaction Time | 1 - 4 hours |

| Step 2: Esterification | |

| 2,5-dichloroisonicotinoyl chloride | 1.0 eq |

| Ethanol | 1.2 - 5.0 eq |

| Base (e.g., Pyridine or Triethylamine) | 1.2 - 2.0 eq |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 6 hours |

| Work-up & Purification | |

| Quenching Agent | Water or Dilute Acid |

| Extraction Solvent | Ethyl Acetate or Dichloromethane |

| Purification Method | Column Chromatography or Distillation |

| Typical Overall Yield | 80 - 95% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Fischer-Speier Esterification

Materials:

-

2,5-dichloroisonicotinic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloroisonicotinic acid (1.0 equivalent).

-

Add an excess of absolute ethanol (e.g., 20 equivalents), which also serves as the solvent.

-

Carefully and slowly, add concentrated sulfuric acid (0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford this compound.

Protocol for Synthesis via Acid Chloride Intermediate

Materials:

-

2,5-dichloroisonicotinic acid

-

Thionyl Chloride

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Dichloromethane

-

Anhydrous Ethanol

-

Anhydrous Pyridine or Triethylamine

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure: Step 1: Formation of 2,5-dichloroisonicotinoyl chloride

-

In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2,5-dichloroisonicotinic acid (1.0 equivalent).

-

Add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF (1-2 drops).

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Esterification

-

Dissolve the crude 2,5-dichloroisonicotinoyl chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of anhydrous ethanol (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the ethanol/pyridine solution to 0 °C in an ice bath.

-

Slowly, add the solution of the acid chloride to the cooled ethanol/pyridine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if triethylamine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or vacuum distillation to yield this compound.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for Synthesis via Acid Chloride.

Conclusion

The synthesis of this compound from 2,5-dichloroisonicotinic acid can be effectively achieved by either Fischer-Speier esterification or a two-step procedure involving an acid chloride intermediate. While the Fischer esterification offers a more direct route, the acid chloride method often provides higher yields and may be more suitable for sensitive substrates. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,5-dichloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dichloropyridine-4-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyridine ring and the ethyl carboxylate group, make it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on related structures. The information is presented to support further research and application of this compound in pharmaceutical and agrochemical development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in synthetic chemistry. A summary of the available data is presented in the tables below.

General and Computed Properties

This table summarizes the basic molecular information and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | --INVALID-LINK--[] |

| Molecular Weight | 220.05 g/mol | --INVALID-LINK--[] |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1Cl)Cl | --INVALID-LINK--[] |

| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | --INVALID-LINK--[] |

| InChI Key | IBPDZRSCWRLNMV-UHFFFAOYSA-N | --INVALID-LINK--[] |

Experimental and Predicted Physical Properties

This table presents available experimental and predicted physical properties. It is important to note that some of this data is for the precursor, 2,5-Dichloropyridine-4-carboxylic acid, or is predicted, and experimental verification for the ethyl ester is recommended.

| Property | Value | Notes | Source |

| Boiling Point | 290.3 °C at 760 mmHg | Predicted value. | --INVALID-LINK--[] |

| Melting Point | 235-240 °C | For the precursor acid, 2,5-Dichloropyridine-4-carboxylic acid. | --INVALID-LINK-- |

| Solubility | Expected to be soluble in polar organic solvents. | Based on the structure and properties of similar compounds like ethyl isonicotinate. | --INVALID-LINK--[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 2,5-Dichloropyridine-4-carboxylic acid.

Proposed Synthesis: Fischer-Speier Esterification

This protocol is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine-4-carboxylic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Brine

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dichloropyridine-4-carboxylic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

Accurate determination of the purity and identity of this compound is essential. The following are standard analytical techniques that can be employed.

Gas Chromatography (GC)

GC is a suitable method for assessing the purity of volatile and semi-volatile compounds like the target ester.

Typical GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C, would be appropriate to separate the product from any starting material and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for less volatile impurities.

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detector: UV detector, monitoring at a wavelength where the pyridine ring shows strong absorbance (typically around 254 nm).

Spectroscopic Analysis

Spectroscopic methods are indispensable for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and carboxylate groups.

-

¹³C NMR: Will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not widely available in the public domain, the dichloropyridine scaffold is a known pharmacophore present in various biologically active molecules.

Role in Drug Discovery

Dichloropyridine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as intermediates in the synthesis of more complex drug candidates.[3] The presence of two chlorine atoms provides sites for further chemical modification through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Hypothetical Signaling Pathway Involvement

Based on the activities of other substituted pyridine compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, many kinase inhibitors incorporate a pyridine core. A hypothetical mechanism of action could involve the inhibition of a protein kinase, which is a common target in oncology and inflammatory diseases.

Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is for conceptual purposes only. There is currently no direct experimental evidence linking this compound to this specific pathway.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a derivative of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data on its physicochemical properties and biological activity are still emerging, this guide provides a foundational understanding based on available information and the properties of related compounds. The detailed protocols and analytical methods described herein are intended to facilitate further research and unlock the full potential of this versatile molecule.

References

"Ethyl 2,5-dichloropyridine-4-carboxylate" CAS number 603122-76-5

CAS Number: 603122-76-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dichloropyridine-4-carboxylate is a halogenated pyridine derivative with potential applications as a building block in organic synthesis. This document provides a summary of the currently available technical information for this compound. It is important to note that publicly accessible data on this specific molecule is limited, and this guide reflects the extent of the information that could be sourced. Many areas typically covered in a comprehensive technical whitepaper, such as detailed experimental protocols, extensive spectroscopic analysis, and biological activity, lack published data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 603122-76-5 | [] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [] |

| Molecular Weight | 220.05 g/mol | [] |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1Cl)Cl | [] |

| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | [] |

| Description | Useful research chemical. | [] |

Synthesis and Reactivity

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxylate group on the pyridine ring. These features make the pyridine ring susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis or amidation under appropriate conditions.

Spectroscopic Data

Comprehensive, published spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located. For researchers synthesizing or working with this compound, a full analytical characterization would be a critical step.

Applications in Research and Drug Development

While described as a "useful research chemical," specific applications of this compound in drug development or other research areas are not well-documented in publicly available literature.[] Generally, halogenated pyridines are valuable intermediates in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of more complex molecules with potential biological activity. The dichloro-substitution pattern offers multiple points for chemical modification.

Safety Information

A Safety Data Sheet (SDS) is available for this compound, which should be consulted before handling the compound.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.

Logical Relationships and Workflows

Due to the lack of detailed experimental and biological data, it is not possible to create meaningful diagrams of signaling pathways or complex experimental workflows. However, a simplified logical workflow for the potential synthesis and characterization of this compound can be conceptualized.

Caption: Conceptual workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a chemical compound for which there is a notable scarcity of detailed technical information in the public domain. While its basic chemical properties are known, a comprehensive understanding of its synthesis, reactivity, and potential applications requires further investigation and publication of research findings. This document serves as a starting point for researchers, highlighting the existing knowledge and the significant gaps that need to be filled through primary research.

References

- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]

- 3. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Spectroscopic and Structural Elucidation of Ethyl 2,5-dichloropyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2,5-dichloropyridine-4-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure, alongside general experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and development.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₇Cl₂NO₂ Molecular Weight: 220.05 g/mol CAS Number: 603122-76-5

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-6 (Pyridine ring) |

| ~8.1 | s | 1H | H-3 (Pyridine ring) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~164 | Quaternary | C=O (Ester) |

| ~152 | Quaternary | C-2 (Pyridine ring) |

| ~150 | Quaternary | C-6 (Pyridine ring) |

| ~145 | Quaternary | C-4 (Pyridine ring) |

| ~130 | Quaternary | C-5 (Pyridine ring) |

| ~125 | CH | C-3 (Pyridine ring) |

| ~62 | CH₂ | -OCH₂CH₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1470, 1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A patent application mentions the use of this compound and its characterization by LCMS, confirming its molecular weight.[1]

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 219/221/223 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 191/193/195 | [M - C₂H₄]⁺ |

| 174/176/178 | [M - OCH₂CH₃]⁺ |

| 146/148 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely cause significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical Flow for Structural Elucidation

This diagram shows the logical connections between different spectroscopic techniques and the information they provide for structural elucidation.

References

Commercial Availability and Technical Profile of Ethyl 2,5-dichloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2,5-dichloropyridine-4-carboxylate, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules. Its utility is prominent in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and further reactions, catering to the needs of researchers and professionals in the field of drug discovery and development.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting the typical quantities and contact information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BOC Sciences | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Useful research chemical.[1] |

| Angene Chemical | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Available in various quantities (e.g., 100mg, 250mg, 1g, 5g). |

| Laibo Chem | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | - |

| AccelaChemBio | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | - |

| Topharman | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Pricing available for 1g and 5g quantities. |

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The following table consolidates available data.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | BOC Sciences |

| Molecular Weight | 220.05 g/mol | BOC Sciences |

| CAS Number | 603122-76-5 | Multiple Suppliers |

| Physical State | Solid | Guidechem |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1Cl)Cl | - |

| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | - |

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols are derived from patent literature, providing a basis for the laboratory-scale synthesis and further functionalization of this compound.

Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

-

2,5-dichloropyridine-4-carboxylic acid (3.70 g, 18.3 mmol, 1.00 equiv.)

-

Ethyl acetate (EtOAc) (91.5 mL)

-

Oxalyl dichloride (1.93 mL, 22.0 mmol, 1.20 equiv.)

-

N,N-dimethylformamide (DMF) (1 drop)

-

Ethanol (17.8 g, 21.8 mL, 386 mmol, 21.1 equiv.)

Procedure:

-

To a solution of 2,5-dichloropyridine-4-carboxylic acid in ethyl acetate, add oxalyl dichloride followed by one drop of N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ethanol to the reaction mixture.

-

Continue stirring for an additional period to complete the esterification.

-

Work-up the reaction mixture to isolate the desired product, this compound.

Reaction of this compound

This protocol describes a subsequent reaction of the title compound, demonstrating its utility as a chemical intermediate.

Materials:

-

This compound (1.0 g, 4.5 mmol)

-

Acetic acid (13 mL, 220 mmol, 48 equiv.)

-

Sodium acetate (1.9 g, 23 mmol, 5.0 equiv.)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in acetic acid, add sodium acetate.

-

Irradiate the reaction mixture in a microwave reactor at 170°C for 8 hours.

-

After cooling, pour the reaction mixture into ice and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Concentrate the organic phase to yield the product.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthesis process and the logical flow of the experimental procedures described.

Caption: Synthesis of this compound.

Caption: Subsequent reaction of the title compound.

References

An In-depth Technical Guide to the Reactivity of Dichloropyridine Carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloropyridine carboxylates are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The reactivity of these isomers is profoundly influenced by the positions of the two chlorine atoms and the carboxylate group on the pyridine ring. This guide provides a comprehensive analysis of the factors governing their reactivity, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding these reactivity patterns is crucial for the rational design of synthetic routes to access diverse functionalized pyridine derivatives.

This document details the electronic and steric effects that dictate the regioselectivity of substitution reactions, supported by available quantitative data and detailed experimental protocols for key transformations.

Principles of Reactivity

The reactivity of dichloropyridine carboxylate isomers is primarily governed by the interplay of several factors:

-

Electronic Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. Nucleophilic attack at these positions leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1][2]

-

Position of Chlorine Atoms: Chlorine atoms at the activated C2, C4, and C6 positions are more susceptible to nucleophilic displacement. Isomers with chlorine atoms at the meta (C3, C5) positions are significantly less reactive in SNAr reactions as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[1]

-

Influence of the Carboxylate Group: The carboxylate group (-COOH or -COOR) is an electron-withdrawing group. Its position on the ring further influences the electrophilicity of the carbon atoms bearing the chlorine atoms. When conjugated with a chlorine-bearing carbon, it enhances its reactivity towards nucleophiles. The acidity of the carboxylic acid, indicated by its pKa value, also reflects the electronic environment of the ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary pathway for the functionalization of dichloropyridine carboxylates. The general order of reactivity for dichloropyridines in SNAr is: 2,4-dichloro > 2,6-dichloro >> 3,5-dichloro. The introduction of a carboxylate group modifies this general trend.

Comparative Reactivity of Isomers

While comprehensive kinetic data for all dichloropyridine carboxylate isomers is not available in the literature, a qualitative and semi-quantitative comparison can be made based on established principles and available experimental outcomes.

| Isomer Class | Position of -COOH | Relative Reactivity of Chloro Substituents | Notes |

| 2,6-Dichloropyridine | 3- or 4- | C2 ≈ C6 | The two chlorine atoms are electronically similar, leading to mixtures of mono-substituted products unless directed by steric hindrance. The carboxylate group at the 3- or 4-position further activates the ring. |

| 2,4-Dichloropyridine | 3-, 5-, or 6- | C4 > C2 | The C4 position is generally more reactive in classical SNAr due to superior stabilization of the Meisenheimer intermediate.[1] The position of the carboxylate group can fine-tune this selectivity. |

| 3,5-Dichloropyridine | 2- or 4- | C3 ≈ C5 (Low) | Both chlorine atoms are at meta positions relative to the nitrogen and are therefore significantly less reactive towards SNAr. Harsh reaction conditions are typically required. The carboxylate group provides some activation. |

| 2,3-Dichloropyridine | 4-, 5-, or 6- | C2 > C3 | The C2 position is more activated by the ring nitrogen. |

| 2,5-Dichloropyridine | 3-, 4-, or 6- | C2 > C5 | The C2 position is more activated than the C5 position. |

| 3,4-Dichloropyridine | 2-, 5-, or 6- | C4 > C3 | The C4 position is more activated by the ring nitrogen. |

Experimental Protocols for SNAr

Protocol 3.2.1: General Procedure for Amination of Dichloropyridine Carboxylates

This protocol describes a general method for the nucleophilic aromatic substitution of a dichloropyridine carboxylate with an amine.

Materials:

-

Dichloropyridine carboxylate isomer (1.0 eq)

-

Amine (1.1 - 2.0 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq)

-

Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

Procedure:

-

To a solution of the dichloropyridine carboxylate in the chosen solvent, add the amine and the base.

-

Stir the reaction mixture at a temperature ranging from room temperature to 150 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for the SNAr amination of dichloropyridine carboxylates.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of dichloropyridine carboxylates. The regioselectivity of these reactions can differ from that of SNAr and is often controlled by the choice of ligand, catalyst, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds. For dichloropyridines, the reactivity of the chloro-positions is influenced by the catalytic system.

Table 4.1: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyridines

| Substrate | Catalyst/Ligand | Major Product | Notes |

| 2,4-Dichloropyridine | Pd/IPr | C4-arylation | A sterically hindered N-heterocyclic carbene ligand promotes coupling at the C4 position.[3] |

| 2,4-Dichloropyridine | Ligand-free "Jeffery" conditions | >99:1 C4-arylation | Ligand-free conditions can significantly enhance C4 selectivity.[3] |

| 2,5-Dichloropyridine | Ligand-free "Jeffery" conditions | C5-arylation | Unprecedented C5 selectivity can be achieved under these conditions.[3] |

Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine carboxylate with a boronic acid.

Materials:

-

Dichloropyridine carboxylate isomer (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine the dichloropyridine carboxylate, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the choice of ligand is critical for controlling regioselectivity.

Protocol 4.2.1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine Derivatives

This protocol is adapted for the C2-selective amination of a 2,4-dichloropyridine derivative.[1]

Materials:

-

2,4-Dichloropyridine derivative (1.0 eq)

-

Amine (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (4 mol%)

-

NaOtBu (1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and NaOtBu.

-

Add the 2,4-dichloropyridine derivative and the amine.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture at 100 °C for the required time (monitor by TLC or LC-MS).

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Physicochemical Data

The acidity (pKa) of the carboxylic acid group can provide insights into the electronic nature of the dichloropyridine carboxylate isomers.

Table 5.1: pKa Values of Dichloropyridine Carboxylic Acids

| Isomer | pKa | Reference |

| 2,6-Dichloropyridine-3-carboxylic acid | ~1.77 (Predicted) | N/A |

| Other isomers | Data not readily available | N/A |

Note: Experimental pKa values for most dichloropyridine carboxylate isomers are not widely reported in the literature. The value for 2,6-dichloropyridine-3-carboxylic acid is a predicted value and should be considered as an estimate.

Logical Relationships in Reactivity

The following diagram illustrates the decision-making process for the functionalization of a generic dichloropyridine carboxylate.

Caption: Decision tree for the functionalization of dichloropyridine carboxylates.

Conclusion

The reactivity of dichloropyridine carboxylate isomers is a complex but predictable interplay of electronic and steric factors. The positions of the nitrogen atom, chlorine substituents, and the carboxylate group collectively determine the most reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While a complete set of quantitative kinetic data for all isomers is not yet available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize these versatile building blocks in the synthesis of novel and complex molecular targets. Further quantitative studies are needed to build a more comprehensive and predictive model of reactivity for this important class of compounds.

References

The Versatile Scaffold: Unlocking the Potential of Ethyl 2,5-dichloropyridine-4-carboxylate in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Heterocyclic compounds, particularly functionalized pyridines, represent a privileged class of scaffolds due to their prevalence in biologically active molecules and their versatile chemical reactivity. Among these, Ethyl 2,5-dichloropyridine-4-carboxylate stands out as a valuable and reactive building block. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its role as a key intermediate in the synthesis of bioactive molecules.

Core Compound Profile

This compound is a halogenated pyridine derivative. The presence of two chlorine atoms at the 2 and 5 positions, coupled with an ethyl carboxylate group at the 4-position, imparts distinct reactivity to the pyridine ring, making it a versatile substrate for a variety of chemical transformations.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 603122-76-5 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Appearance | Solid (form may vary) |

| Primary Use | Research chemical and synthetic intermediate |

Synthetic Utility and Key Reactions

The strategic placement of the chloro and carboxylate groups on the pyridine ring allows for a range of synthetic manipulations, making this compound a valuable starting material for creating diverse chemical libraries. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the pyridine ring for nucleophilic aromatic substitution, while the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.

A key synthetic application of this scaffold lies in its use for the preparation of more complex heterocyclic systems. The parent compound, 2,5-dichloropyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor for certain herbicidal compounds.

Experimental Protocol: General Synthesis of 2,5-Dichloropyridine Derivatives

Objective: To couple an arylboronic acid to the 2-position of the dichloropyridine ring.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

This generalized workflow highlights how the dichloropyridine scaffold can be selectively functionalized to build molecular complexity.

Potential Therapeutic Applications: A Landscape of Possibilities

While direct evidence of this compound in clinical or preclinical drug candidates is limited, the broader class of dichloropyridine and functionalized pyridine derivatives has shown significant promise in various therapeutic areas. This suggests a rich potential for derivatives of the title compound.

1. Kinase Inhibitors:

The pyridine scaffold is a common feature in a multitude of kinase inhibitors, which are crucial in oncology and immunology. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The dichlorinated nature of this compound allows for the introduction of various substituents that can be tailored to target specific kinases. For example, derivatives of 2,4-dichloropyrimidine are key intermediates in the synthesis of targeted cancer therapies.

2. Anti-inflammatory Agents:

Derivatives of pyridine carboxylic acids have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by affecting cytokine signaling. The 2,5-dichloro-4-carboxylate scaffold could be elaborated to produce novel anti-inflammatory drug candidates.

3. Herbicidal and Agrochemical Applications:

Patents have described the use of 2,5-dichloropyridine derivatives in the synthesis of herbicidal compounds, specifically 4-aminopicolinates. This highlights the broader utility of this chemical class beyond medicinal applications.

Visualizing the Potential: Synthetic Pathways and Logical Flow

To better illustrate the synthetic potential and logical workflow in utilizing this compound, the following diagrams are provided.

Caption: Synthetic pathways from this compound.

Caption: Drug discovery workflow utilizing the dichloropyridine scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in the arsenal of medicinal chemists. Its inherent reactivity and potential for diverse functionalization make it an attractive starting point for the synthesis of novel therapeutic agents. While direct applications are still emerging, the proven success of related pyridine and dichloropyrimidine scaffolds in areas such as oncology and inflammation strongly suggests that derivatives of this compound could yield potent and selective drug candidates. Further exploration of its synthetic utility and the biological activity of its derivatives is warranted and holds the potential to unlock new avenues in drug discovery. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their quest for next-generation therapeutics.

The Versatile Scaffold: Ethyl 2,5-dichloropyridine-4-carboxylate as a Core Building Block in Modern Agrochemicals

For Immediate Release

[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular structures is paramount to the discovery of novel and effective crop protection agents. Among the myriad of heterocyclic compounds, Ethyl 2,5-dichloropyridine-4-carboxylate has emerged as a noteworthy building block, offering a versatile scaffold for the synthesis of a new generation of herbicides and insecticides. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and, most importantly, its application in the creation of potent agrochemicals, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Synthesis

This compound is a chlorinated pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 5 positions and an ethyl carboxylate group at the 4 position of the pyridine ring. These features bestow upon the molecule a unique reactivity profile, making it an ideal starting material for the introduction of diverse functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 603122-76-5 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C |

| Solubility | Soluble in most organic solvents |

The synthesis of the parent compound, 2,5-dichloropyridine, a key precursor, is a critical first step. A patented method highlights a green and safe preparation route starting from maleic diester and nitromethane. This process involves a condensation reaction, followed by hydrogenation cyclization and subsequent chlorination to yield 2,5-dichloropyridine.[1]

Role as a Precursor in Agrochemical Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing moieties. This adaptability is crucial for tuning the biological activity and selectivity of the final agrochemical product.

While direct synthesis pathways from this compound to commercialized agrochemicals are not extensively detailed in publicly available literature, its structural relative, 2,5-dichloropyridine, is a well-established intermediate in the production of neonicotinoid insecticides.[2] This suggests the potential for this compound to be a key component in the synthesis of novel pyridine-based crop protection agents.

Synthesis of Pyridine-Based Herbicides

The pyridine carboxylate functional group is a well-known toxophore in the herbicide domain. The "Rinskor™" active ingredient family (florpyrauxifen-benzyl) is a prominent example of modern pyridine-based herbicides.[3] While the direct use of this compound in the synthesis of these specific commercial products is not documented, its core structure is highly relevant. The general synthetic strategy for such herbicides often involves the coupling of a functionalized pyridine carboxylic acid with various alcohol or amine side chains.

Below is a generalized workflow illustrating the potential synthetic utility of this compound in creating novel herbicide candidates.

References

An In-depth Technical Guide to the Structural Analysis of Ethyl 2,5-dichloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dichloropyridine-4-carboxylate, a halogenated pyridine derivative, presents a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the currently available structural and analytical information for this compound. Due to the limited publicly accessible experimental data, this document also outlines a proposed synthetic route and a comprehensive analytical workflow for its full structural elucidation. The information is compiled from various chemical databases and patent literature.

Introduction

This compound (CAS No. 603122-76-5) is a substituted pyridine compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure, featuring a pyridine ring with two chlorine substituents and an ethyl carboxylate group, offers multiple sites for further chemical modification. An accurate understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in research and development.

Molecular and Physicochemical Properties

A summary of the basic molecular and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 603122-76-5 | Multiple sources |

| Molecular Formula | C₈H₇Cl₂NO₂ | Multiple sources |

| Molecular Weight | 220.05 g/mol | Multiple sources |

| Appearance | Colorless oil | [1] |

| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | [2] |

| InChIKey | WNYVXIWPEGGUKG-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1cc(Cl)cnc1Cl | Multiple sources |

Synthesis and Purification

Proposed Synthesis of 2,5-Dichloropyridine-4-carboxylic Acid

The synthesis of the precursor acid, 2,5-dichloropyridine-4-carboxylic acid (CAS 88912-26-9), is a key step. While a specific protocol for this synthesis was not found, a general method for the preparation of dichloropyridines involves the chlorination of hydroxypyridines.

Esterification to this compound

The esterification of 2,5-dichloropyridine-4-carboxylic acid to the corresponding ethyl ester is the final step. A patent document describes the purification of the final product, suggesting a standard workup procedure.

Experimental Protocol (Proposed):

-

To a solution of 2,5-dichloropyridine-4-carboxylic acid in ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by silica gel column chromatography to afford this compound as a colorless oil.[1]

Caption: Proposed synthetic workflow for this compound.

Structural Analysis

A comprehensive structural analysis of a novel compound typically involves a combination of spectroscopic and crystallographic techniques. The following sections outline the expected analytical data and a logical workflow for characterization.

Mass Spectrometry (MS)

A GC-MS spectrum is available for a compound identified as "3-Pyridinecarboxylic acid, 2,5-dichloro-, ethyl ester", which corresponds to the target molecule.

Table 2: Mass Spectrometry Data

| Analysis Type | Data | Source |

| Mass Spectrum (GC-MS) | A mass spectrum is available in the SpectraBase database. The spectrum would be expected to show a molecular ion peak (M+) and isotopic peaks corresponding to the two chlorine atoms. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been found in the public domain. Predicted NMR data can be calculated using computational chemistry software.

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.5 | s | Pyridine H-6 |

| ~8.0 | s | Pyridine H-3 | |

| ~4.4 | q | -OCH₂CH₃ | |

| ~1.4 | t | -OCH₂CH₃ | |

| ¹³C | ~164 | s | C=O |

| ~152 | s | Pyridine C-2 | |

| ~148 | s | Pyridine C-5 | |

| ~140 | s | Pyridine C-4 | |

| ~135 | s | Pyridine C-6 | |

| ~125 | s | Pyridine C-3 | |

| ~62 | s | -OCH₂CH₃ | |

| ~14 | s | -OCH₂CH₃ |

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy

Experimental IR data is not available. The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1720-1740 |

| C-O (ester) | 1250-1300 |

| C=N, C=C (aromatic) | 1450-1600 |

| C-Cl | 700-850 |

| C-H (aliphatic) | 2850-3000 |

X-ray Crystallography

No crystal structure data for this compound is currently available in crystallographic databases. Obtaining a single crystal suitable for X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Caption: A logical workflow for the complete structural characterization of the title compound.

Conclusion

The structural analysis of this compound is currently hampered by a lack of publicly available experimental data. This guide has consolidated the known properties and presented a likely synthetic route and a standard analytical workflow for its comprehensive characterization. Further research is required to obtain detailed spectroscopic and crystallographic data to fully elucidate the structure and properties of this compound, which will be essential for its potential applications in various fields of chemical synthesis.

References

An In-depth Technical Guide to the Solubility of Ethyl 2,5-dichloropyridine-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2,5-dichloropyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds in various organic solvents. Detailed methodologies for gravimetric, spectroscopic, and chromatographic techniques are presented to enable researchers to generate reliable solubility data. Additionally, a generalized experimental workflow is provided to guide the process of solvent selection and solubility determination.

Introduction

This compound is a halogenated pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and various screening assays. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of formulation strategies for drug delivery.

This guide serves as a practical resource for researchers by outlining robust and validated methods for the experimental determination of solubility. The protocols described herein are widely applicable to a range of organic compounds.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data necessitates experimental determination to accurately assess its solubility profile. The following sections provide detailed protocols for this purpose.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Alcohols | Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | ||

| Ketones | Acetone | Data not available | Data not available | |

| Methyl Ethyl Ketone | Data not available | Data not available | ||

| Esters | Ethyl Acetate | Data not available | Data not available | |

| Ethers | Diethyl Ether | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Halogenated | Dichloromethane (DCM) | Data not available | Data not available | |

| Hydrocarbons | Chloroform | Data not available | Data not available | |

| Aromatic | Toluene | Data not available | Data not available | |

| Hydrocarbons | ||||

| Amides | Dimethylformamide (DMF) | Data not available | Data not available | |

| Other | Acetonitrile | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Researchers are encouraged to populate this table with their experimentally determined data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the properties of the compound, the required accuracy, and the available instrumentation.

This classical and straightforward method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[1][2][3][4]

3.1.1. Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven

3.1.2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved solute no longer changes over time.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Gravimetric Determination: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

3.1.3. Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis region and is rapid and requires a small amount of material.[6][7][8]

3.2.1. Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvents (UV grade)

3.2.2. Procedure:

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant wavelength range to determine the λmax, the wavelength of maximum absorbance.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound with a precisely known concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-5 of section 3.1.2).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

HPLC is a highly accurate and specific method for determining solubility, especially for complex mixtures or when the compound lacks a strong UV chromophore (if a suitable detector like a mass spectrometer is used).[9][10][11]

3.3.1. Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

HPLC column appropriate for the compound

-

Volumetric flasks and pipettes

-

This compound

-

HPLC-grade solvents

3.3.2. Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound with a precisely known concentration in a suitable solvent (which may be the mobile phase).

-

Prepare a series of standard solutions by diluting the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the regression equation.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-5 of section 3.1.2).

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the sample and the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound.

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on Ethyl 2,5-dichloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction on Ethyl 2,5-dichloropyridine-4-carboxylate. This protocol is designed to serve as a foundational method for the synthesis of novel substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents. The provided methodology is based on established principles of nucleophilic aromatic substitution on activated heterocyclic systems. Due to the lack of specific literature precedent for this substrate, this protocol outlines a general procedure and highlights the potential for the formation of isomeric products.

Introduction

This compound is a versatile starting material for the synthesis of a variety of substituted pyridines. The presence of two chlorine atoms, activated by the electron-withdrawing pyridine nitrogen and the ethyl carboxylate group at the 4-position, makes the aromatic ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of functional groups, including amines, ethers, and thioethers, onto the pyridine core. These modifications are crucial in the fields of medicinal chemistry and drug development for the exploration of structure-activity relationships (SAR).

The key challenge in the nucleophilic substitution of this compound is the regioselectivity of the reaction. The two chlorine atoms at the C2 and C5 positions are electronically distinct. The C2 position is directly activated by the pyridine nitrogen, while both C2 and C5 positions are influenced by the ester group at C4. Without direct experimental evidence, it is plausible that a nucleophile could attack either position, potentially leading to a mixture of isomeric products. Therefore, careful analysis of the reaction outcome is essential.

Data Presentation

The following table summarizes the general reaction parameters for a representative nucleophilic substitution on this compound with a primary amine.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | The limiting reagent. |

| Primary Amine (e.g., Benzylamine) | 1.1 - 1.5 equivalents | A slight excess of the nucleophile is often used to ensure complete consumption of the starting material. |

| Base (e.g., Triethylamine, DIPEA) | 1.5 - 2.0 equivalents | To neutralize the HCl generated during the reaction. |

| Solvent | Anhydrous Ethanol, Acetonitrile, or DMF | The choice of solvent can influence the reaction rate and selectivity. DMF is a good option for less reactive nucleophiles due to its high boiling point and polarity. |

| Reaction Conditions | ||

| Temperature | Room temperature to 100 °C | The reaction temperature will depend on the reactivity of the nucleophile. Monitoring the reaction by TLC is recommended to determine the optimal temperature. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |

| Potential Products | ||

| Ethyl 2-(benzylamino)-5-chloropyridine-4-carboxylate | Major or Minor Product | Substitution at the C2 position. |

| Ethyl 5-(benzylamino)-2-chloropyridine-4-carboxylate | Major or Minor Product | Substitution at the C5 position. |

| Expected Yield | 40 - 80% (combined isomers) | The yield can vary significantly based on the nucleophile and reaction conditions. |

Experimental Protocol

This protocol describes a general procedure for the nucleophilic substitution of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-